molecular formula C4H7N3OS B13101045 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one

5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B13101045
M. Wt: 145.19 g/mol
InChI Key: OMHGIOAINDVQMF-UHFFFAOYSA-N
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Description

5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of ethyl hydrazinecarboxylate with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds containing the thiadiazole ring have been studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the amino group and the thiadiazole ring can interact with biological targets, leading to various therapeutic effects.

Medicine

In medicine, derivatives of thiadiazole compounds are explored for their potential as drug candidates. Their ability to interact with enzymes and receptors makes them promising for the development of new pharmaceuticals.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. The amino group and the thiadiazole ring can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3,4-thiadiazole-2-thiol
  • 3-ethyl-1,3,4-thiadiazole-2-thione
  • 5-amino-1,3,4-thiadiazole-2-carboxylic acid

Uniqueness

5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of both the amino group and the ethyl group on the thiadiazole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

5-amino-3-ethyl-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C4H7N3OS/c1-2-7-4(8)9-3(5)6-7/h2H2,1H3,(H2,5,6)

InChI Key

OMHGIOAINDVQMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)SC(=N1)N

Origin of Product

United States

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